GNE-272

Descripción

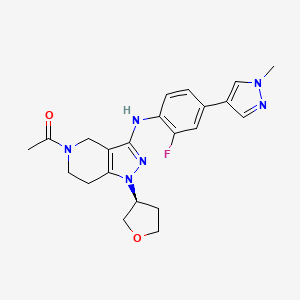

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOJNOBJGYTLLZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-272: A Deep Dive into its Mechanism of Action in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-272 has emerged as a potent and highly selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These epigenetic readers play a critical role in regulating gene expression programs that are often dysregulated in various malignancies, including hematologic cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in leukemia, with a focus on its molecular targets, cellular effects, and preclinical anti-tumor activity. The information presented herein is intended to support further research and development of CBP/EP300-targeted therapies in oncology.

Core Mechanism: Selective Inhibition of CBP/EP300 Bromodomains

This compound exerts its effects through the specific inhibition of the bromodomains of CBP and EP300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci to regulate gene expression. By competitively binding to the acetyl-lysine binding pocket of CBP/EP300 bromodomains, this compound displaces these coactivators from chromatin, leading to the downregulation of key oncogenic gene expression programs.[1][3]

Quantitative Analysis of In Vitro Potency and Selectivity

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Assay Type | Target/Parameter | This compound IC50/EC50 | Reference(s) |

| TR-FRET Assay | CBP Bromodomain | 0.02 µM | [1][2] |

| TR-FRET Assay | EP300 Bromodomain | 0.03 µM | |

| BRET Assay | Cellular CBP Engagement | 0.41 µM | [1][2] |

| Biochemical Assay | BRD4(1) Bromodomain | 13 µM | [1][2] |

Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. BRET assay EC50 reflects the half-maximal effective concentration in a cellular context.

Signaling Pathway of this compound in Leukemia

The primary mechanism of action of this compound in leukemia involves the disruption of CBP/EP300-dependent transcriptional programs. A key downstream effector of this inhibition is the MYC oncogene, a critical driver of proliferation and survival in many hematologic malignancies. By displacing CBP/EP300 from MYC-regulated enhancers, this compound leads to a significant reduction in MYC expression. This, in turn, affects a cascade of downstream cellular processes, ultimately leading to an anti-leukemic effect.

References

GNE-272: A Selective CBP/EP300 Bromodomain Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting the acetyl-lysine binding pocket of these bromodomains, this compound effectively disrupts the recruitment of CBP/EP300 to chromatin, leading to the modulation of gene expression programs implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its use in preclinical research.

Introduction

The epigenetic reader proteins CBP and EP300 are critical regulators of gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism for recruiting the transcriptional machinery to specific gene loci. Dysregulation of CBP/EP300 activity is a hallmark of numerous cancers, making them attractive therapeutic targets. This compound was developed as a selective chemical probe to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition.

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This binding prevents the interaction of CBP/EP300 with acetylated histones, thereby displacing them from chromatin and inhibiting the transcription of target genes. One of the key downstream effects of CBP/EP300 inhibition is the suppression of MYC, a critical oncogene in many hematologic malignancies.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50/EC50 (µM) | Reference |

| Biochemical Assays | ||

| CBP (TR-FRET) | 0.02 | [1][2] |

| EP300 (TR-FRET) | 0.03 | [3] |

| BRD4 (1) (TR-FRET) | 13 | [1][2] |

| Cellular Assays | ||

| CBP (BRET) | 0.41 | [1][2] |

| MYC Expression (MV4-11) | 0.91 | [3] |

Table 2: Anti-proliferative Activity in Hematologic Cancer Cell Lines

| Cell Line | Disease | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | < 1 | [1][2] |

| MOLM-13 | Acute Myeloid Leukemia | < 1 | [4] |

| MOLM-16 | Acute Myeloid Leukemia | Not Specified | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [3] |

| LP-1 | Multiple Myeloma | Not Specified | [3] |

| KMS-34 | Multiple Myeloma | Not Specified | [3] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Specified | [3] |

| DOHH-2 | Follicular Lymphoma | Not Specified | [3] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Clearance | Low | 1 mg/kg IV | [3] |

| Oral Bioavailability | Good | 100 mg/kg PO | [3] |

| Unbound Cmax | 26 µM | 100 mg/kg PO | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

TR-FRET Biochemical Assay for CBP/EP300 Inhibition

This assay measures the ability of this compound to disrupt the interaction between the CBP/EP300 bromodomain and an acetylated histone peptide.

Figure 2: TR-FRET assay workflow.

Protocol:

-

Reagents:

-

His-tagged recombinant CBP or EP300 bromodomain.

-

Biotinylated acetylated histone H4 peptide.

-

Time-Resolved FRET Donor: Europium-labeled anti-His antibody.

-

Time-Resolved FRET Acceptor: Streptavidin-Allophycocyanin (APC).

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the His-tagged CBP or EP300 bromodomain to each well and incubate for 15 minutes at room temperature.

-

Add the biotinylated acetylated histone peptide and incubate for another 15 minutes.

-

Add the TR-FRET donor and acceptor reagents and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot against the this compound concentration to determine the IC50 value.

-

BRET Cellular Assay for Target Engagement

This assay measures the ability of this compound to engage the CBP bromodomain within living cells.

Protocol:

-

Reagents:

-

HEK293 cells.

-

Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone fusion protein.

-

HaloTag NanoBRET 618 Ligand.

-

NanoBRET Nano-Glo Substrate.

-

Opti-MEM I Reduced Serum Medium.

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone expression vectors.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM.

-

Add the HaloTag NanoBRET 618 Ligand and incubate for 60 minutes at 37°C.

-

Prepare serial dilutions of this compound.

-

Dispense the cells into a 384-well white assay plate.

-

Add the this compound dilutions and incubate for 90 minutes at 37°C.

-

Add the NanoBRET Nano-Glo Substrate.

-

Read the plate on a luminometer capable of measuring BRET, detecting both donor and acceptor signals.

-

Calculate the BRET ratio and plot against the this compound concentration to determine the cellular IC50 value.

-

Cell Proliferation Assay

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Reagents:

-

Hematologic cancer cell lines (e.g., MV4-11, MOLM-13).

-

Complete cell culture medium.

-

CellTiter-Glo Luminescent Cell Viability Assay reagent.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the cells and incubate for 6 days.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the this compound concentration to determine the IC50 value.[3]

-

In Vivo AML Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of Acute Myeloid Leukemia (AML).

Figure 3: In vivo AML xenograft workflow.

Protocol:

-

Animal Model:

-

Immunodeficient mice (e.g., NOD-SCID or NSG).

-

-

Cell Line:

-

Human AML cell line (e.g., MV4-11).

-

-

Procedure:

-

Subcutaneously implant AML cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Prepare this compound formulation (e.g., in 0.5% methylcellulose and 0.2% Tween-80 in water).[3]

-

Administer this compound or vehicle to the mice via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[3]

-

Measure tumor volumes and body weights regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis, such as measuring MYC expression by qPCR or immunohistochemistry.

-

Signaling Pathways

CBP/EP300 are integral components of multiple signaling pathways that are crucial for cell growth, proliferation, and survival. This compound, by inhibiting CBP/EP300 bromodomain function, can modulate these pathways.

Wnt/β-catenin Pathway

CBP/EP300 act as coactivators for β-catenin, a key transcriptional activator in the Wnt signaling pathway. By inhibiting the recruitment of CBP/EP300 to β-catenin target gene promoters, this compound can suppress the expression of Wnt target genes, such as MYC and Cyclin D1, which are often dysregulated in cancer.[5][6][7]

Figure 4: this compound and the Wnt/β-catenin pathway.

p53 Pathway

CBP/EP300 acetylate the tumor suppressor protein p53, a modification that is crucial for its stability and transcriptional activity. While this compound inhibits the bromodomain and not the acetyltransferase domain, the overall function of CBP/EP300 in p53-mediated transcription can be affected by disrupting its localization to chromatin. Inhibition of CBP/EP300 can therefore modulate the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[8][9]

Figure 5: this compound and the p53 pathway.

NF-κB Pathway

CBP/EP300 are also coactivators for the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. NF-κB plays a key role in inflammation and cell survival. By inhibiting CBP/EP300, this compound can potentially suppress the transcription of NF-κB target genes, such as pro-inflammatory cytokines and anti-apoptotic proteins.[10][11][12]

Figure 6: this compound and the NF-κB pathway.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of CBP/EP300 bromodomains and for exploring their therapeutic potential in oncology and other diseases. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | CBP and p300 binds NF-kB complex [reactome.org]

- 11. doaj.org [doaj.org]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: Targeting MYC through Epigenetic Regulation

An In-depth Technical Guide on the Role of GNE-272 in MYC Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective chemical probe for the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The focus of this document is to detail the mechanism by which this compound modulates the expression of the MYC oncogene, a critical driver in numerous human cancers.

The MYC family of proto-oncogenes, particularly c-MYC, are master transcriptional regulators that control a vast array of cellular processes including proliferation, growth, and metabolism.[1][2][3] Their deregulation is a hallmark of a majority of human cancers, making MYC an attractive but challenging therapeutic target.[1][4] Direct inhibition of the MYC protein has proven difficult. Consequently, strategies have shifted towards targeting the regulatory mechanisms that control MYC expression.

One such strategy involves the epigenetic machinery that governs gene transcription. Transcriptional co-activators like CBP/EP300 and the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) play crucial roles in this process.[5][6][7] These proteins contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key step in initiating and elongating transcription. By recruiting the transcriptional machinery to gene promoters and enhancers, they facilitate the expression of target genes, including MYC.

This compound emerges as a selective inhibitor of the CBP/EP300 bromodomains. Its development has provided a valuable tool to dissect the specific role of these co-activators in MYC regulation and to explore their potential as therapeutic targets. Unlike pan-BET inhibitors such as JQ1, which primarily target BRD4 to suppress MYC, this compound offers a distinct mechanism of action, allowing for a more nuanced understanding of the epigenetic control of this critical oncogene.[5][6][8][9]

Mechanism of Action of this compound

This compound exerts its effect on MYC gene regulation by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents these co-activators from docking onto acetylated histones at the MYC gene locus, thereby disrupting the assembly of the transcriptional machinery required for its expression.

The signaling pathway can be summarized as follows:

-

Normal State: Transcription factors bind to enhancer and promoter regions of the MYC gene. CBP/EP300 are recruited to these sites, where their bromodomains recognize and bind to acetylated histones. This binding event facilitates the recruitment of RNA Polymerase II and other components of the transcriptional apparatus, leading to robust MYC transcription.

-

Inhibition by this compound: this compound occupies the bromodomain pocket of CBP/EP300. This prevents their localization to the chromatin at the MYC locus. The result is a failure to assemble a productive transcriptional complex, leading to the downregulation of MYC mRNA and subsequent depletion of the c-Myc oncoprotein.

This mechanism underscores the critical, non-redundant role of the CBP/EP300 bromodomains in maintaining high levels of MYC expression in certain cancer contexts.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| CBP | TR-FRET | 0.02 | [10][11][12] |

| EP300 | TR-FRET | 0.03 | [12] |

| BRD4(1) | TR-FRET | 13 | [10][11][13] |

This data highlights the high selectivity of this compound for the CBP/EP300 bromodomains over the BET family member BRD4.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| MV4-11 (AML) | BRET | CBP Engagement | IC50 = 0.41 | [10][11][13] |

| MV4-11 (AML) | Gene Expression | MYC Inhibition | EC50 = 0.91 | [12] |

| Hematologic Cancer Cell Lines | Proliferation | Anti-proliferative Effect | Marked Effect | [10][11][13] |

These results demonstrate that this compound effectively engages its target in cells and modulates the expression of MYC, leading to a functional anti-proliferative response in hematologic cancer models.[10][11][13]

Detailed Experimental Protocols

The characterization of this compound and its effects on MYC regulation involves a series of standard and specialized molecular biology techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the IC50 of an inhibitor against an isolated bromodomain.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore is used. FRET occurs when the donor and acceptor are in close proximity (i.e., when the bromodomain is bound to the histone).

-

Protocol Outline:

-

Recombinant GST-tagged CBP, EP300, or BRD4(1) bromodomain is incubated with a biotinylated acetylated histone peptide.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC) are added.

-

After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission at two wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC50 curves are generated by plotting the TR-FRET ratio against the inhibitor concentration.

-

Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay

This assay measures the ability of a compound to disrupt a protein-protein interaction within living cells.

-

Principle: A fusion of the CBP bromodomain to a Renilla luciferase (RLuc) enzyme (the BRET donor) and a fusion of histone H3 to a fluorescent protein (the BRET acceptor) are co-expressed in cells. When the proteins interact, energy from the luciferase substrate catalysis is transferred to the acceptor, which then emits light at its characteristic wavelength.

-

Protocol Outline:

-

Cells (e.g., HEK293) are transiently transfected with plasmids encoding RLuc-CBP Bromodomain and Histone H3-Venus.

-

Transfected cells are plated and treated with various concentrations of this compound.

-

The luciferase substrate (e.g., coelenterazine) is added.

-

Light emissions from both the donor (RLuc) and acceptor (Venus) are measured simultaneously.

-

The BRET ratio is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.

-

Quantitative Real-Time PCR (qRT-PCR) for MYC Expression

This technique is used to quantify the amount of MYC messenger RNA (mRNA) in cells following treatment with this compound.

-

Protocol Outline:

-

Cancer cells (e.g., MV4-11) are treated with this compound or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

The qPCR reaction is set up using the cDNA, SYBR Green or TaqMan master mix, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction is run on a real-time PCR instrument.

-

The relative expression of MYC mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

In Vivo Tumor Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of this compound and its in vivo effect on MYC expression.

-

Protocol Outline:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with a human cancer cell line (e.g., an AML cell line like MV4-11).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (vehicle control, this compound at various doses).

-

This compound is administered via an appropriate route (e.g., oral gavage) on a defined schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis, such as measuring MYC mRNA or protein levels to confirm target modulation in vivo.

-

Conclusion

This compound is a highly potent and selective inhibitor of the CBP/EP300 bromodomains that serves as a critical tool for cancer research. Its mechanism of action, distinct from that of BET inhibitors, involves the direct prevention of CBP/EP300 binding to chromatin, leading to the transcriptional suppression of the MYC oncogene.[10][11] This activity translates into a marked anti-proliferative effect in hematologic cancer cell lines and demonstrates in vivo anti-tumor activity corresponding with MYC modulation.[10][11][13] The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers seeking to explore the therapeutic potential of targeting the CBP/EP300-MYC axis in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 3. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to GNE-272 for Studying Bromodomain Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GNE-272, a potent and selective chemical probe for the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This compound serves as a critical tool for elucidating the biological functions of these key epigenetic regulators in both normal physiology and disease states, particularly in oncology.

Introduction to this compound

This compound is a high-quality in vivo chemical probe designed to selectively inhibit the bromodomains of the closely related transcriptional co-activators, CBP and EP300.[1][2][3][4][5] These proteins are integral to the regulation of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering CBP/EP300 to specific chromatin regions. By inhibiting this interaction, this compound allows for the acute and reversible interrogation of CBP/EP300 bromodomain function. Its development was guided by a co-crystal structure of an initial hit with the CBP bromodomain, followed by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, covering its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Assay | Parameter | Value (µM) | Reference(s) |

| CBP | IC50 (TR-FRET) | 0.02 | [3][4][5][6][7] |

| EP300 | IC50 | 0.03 | [1][2][3][4][5] |

| CBP/EP300 | IC50 (BRET) | 0.41 | [5][6][7][8] |

| MYC Expression (MV4-11 cells) | EC50 | 0.91 | [2] |

Table 2: Selectivity Profile of this compound

| Off-Target | Parameter | Value (µM) | Fold Selectivity (vs. CBP) | Reference(s) |

| BRD4(1) | IC50 | 13 | ~650-fold | [2][3][4][6][7] |

| Kinase Panel (35 kinases) | % Inhibition @ 10 µM | <30% | Not Applicable | [2][3] |

| Receptor Panel (42 receptors) | % Inhibition @ 10 µM | <30% | Not Applicable | [2][3] |

| Cytochrome P450s (various) | IC50 | >10 | Not Applicable | [2][3] |

Table 3: In Vivo Pharmacokinetics of this compound in Mouse

| Route | Dose | Parameter | Value | Reference(s) |

| Intravenous (IV) | 1 mg/kg | Clearance | Low | [2][3] |

| Oral (PO) | 100 mg/kg | Bioavailability | Good | [2][3] |

| Oral (PO) | 100 mg/kg | Unbound Cmax | 26 µM | [2][3] |

Mechanism of Action and Signaling

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomain. This prevents the recruitment of CBP/EP300 to acetylated chromatin sites, thereby inhibiting the transcriptional activation of target genes. One of the key downstream targets affected by CBP/EP300 inhibition is the MYC oncogene.[2][6] By disrupting CBP/EP300 function, this compound leads to the downregulation of MYC expression, which in turn results in an anti-proliferative effect in hematologic cancer cell lines and antitumor activity in models such as acute myeloid leukemia (AML).[2][3][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. The following are outlines of key methodologies. For full, detailed protocols, refer to the supporting information of the primary publication by Crawford et al., 2016.[6]

4.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This biochemical assay quantifies the binding affinity of this compound to the CBP bromodomain.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (tracer) and a GST-tagged CBP bromodomain protein. The donor fluorophore (e.g., Europium-labeled anti-GST antibody) and the acceptor fluorophore (e.g., Streptavidin-APC) are brought into proximity by the protein-peptide interaction, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, causing a dose-dependent decrease in the FRET signal.

-

General Protocol:

-

Dispense GST-CBP bromodomain protein and a biotinylated histone H4-K16ac peptide into a 384-well assay plate.

-

Add serial dilutions of this compound or DMSO control.

-

Incubate to allow for binding equilibrium.

-

Add a detection mix containing Europium-chelate labeled anti-GST antibody and Streptavidin-d2.

-

Incubate to allow detection reagents to bind.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.

-

4.2 Bioluminescence Resonance Energy Transfer (BRET) Assay This cell-based assay measures the engagement of this compound with the CBP bromodomain in a live-cell context.

-

Principle: Cells are co-transfected with two constructs: one encoding the CBP bromodomain fused to a luciferase (e.g., NanoLuc) and another encoding a histone H3.3 fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand). In the absence of an inhibitor, the interaction between the bromodomain and the histone brings the luciferase and fluorophore into close proximity, generating a BRET signal upon addition of the luciferase substrate. This compound enters the cell and displaces the histone, reducing the BRET signal.

-

General Protocol:

-

Co-transfect HEK293T cells with plasmids encoding CBP-NanoLuc and HaloTag-Histone H3.3.

-

Plate the transfected cells into a 96-well or 384-well white plate.

-

Add the HaloTag fluorescent ligand and incubate.

-

Add serial dilutions of this compound or DMSO control and incubate.

-

Add the NanoLuc substrate (e.g., furimazine).

-

Immediately measure luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Calculate the BRET ratio and plot against inhibitor concentration to determine the cellular IC50 value.

-

4.3 MYC Expression Assay This assay measures the functional downstream consequence of CBP/EP300 inhibition.

-

Principle: The expression level of MYC mRNA or protein is quantified in a cancer cell line (e.g., MV4-11 AML cells) following treatment with this compound.

-

General Protocol (for qPCR):

-

Plate MV4-11 cells and allow them to adhere or stabilize in culture.

-

Treat cells with a dose range of this compound for a defined period (e.g., 24 hours).

-

Harvest cells and isolate total RNA using a standard kit.

-

Perform reverse transcription to generate cDNA.

-

Quantify MYC and a housekeeping gene (e.g., GAPDH) transcript levels using quantitative real-time PCR (qPCR).

-

Normalize MYC expression to the housekeeping gene and calculate the percentage of inhibition relative to the DMSO control to determine the EC50.

-

4.4 In Vivo AML Xenograft Model This protocol assesses the anti-tumor efficacy of this compound in an animal model.

-

Principle: An immunodeficient mouse is engrafted with a human AML cell line (e.g., MV4-11). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

General Protocol:

-

Inject immunodeficient mice (e.g., NSG mice) intravenously or subcutaneously with MV4-11 cells.[9]

-

Monitor mice for tumor engraftment and growth.

-

Once tumors reach a predetermined size, randomize mice into vehicle and treatment groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, daily).

-

Measure tumor volume regularly with calipers.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., MYC expression).

-

Calculate Tumor Growth Inhibition (TGI) to assess efficacy.

-

Experimental and Logical Workflows

Visualizing the processes involved in the discovery and application of this compound can aid in understanding its context and utility.

Conclusion

This compound is a well-characterized, potent, and selective CBP/EP300 bromodomain inhibitor with demonstrated utility in both in vitro and in vivo settings. Its favorable balance of cellular activity, selectivity over the BET family of bromodomains, and suitable pharmacokinetic properties make it an invaluable tool for researchers investigating the therapeutic potential of targeting these epigenetic readers. The data and protocols presented in this guide provide a solid foundation for the rigorous application of this compound in studies aimed at dissecting the complex biology of CBP and EP300.

References

- 1. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]

- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

GNE-272: A Technical Guide to a Potent and Selective CBP/EP300 Bromodomain Inhibitor

South San Francisco, CA – GNE-272, a highly potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a critical in vivo chemical probe for elucidating the biological functions of these key epigenetic regulators. Developed by Genentech, this compound has demonstrated significant anti-proliferative effects in hematologic cancer models, primarily through the modulation of MYC expression. This technical guide provides an in-depth overview of the discovery, development, and key characteristics of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of this compound was initiated through a ligand-efficient screening hit against the CBP bromodomain. A co-crystal structure of this initial hit guided a structure-activity relationship (SAR) study aimed at optimizing potency and selectivity. This optimization process focused on targeting key regions of the bromodomain, including the LPF shelf and the ZA loop, which are crucial for the recognition of acetylated lysine residues on histone tails. Through iterative design and synthesis, this compound (also referred to as compound 59 in the primary literature) was identified as a lead candidate with a superior balance of cellular potency, selectivity, and in vivo pharmacokinetic properties.[1][2][3]

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and EP300. These two proteins are highly homologous transcriptional co-activators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.

The bromodomain of CBP/EP300 is essential for recognizing and binding to acetylated histones, a key step in chromatin remodeling and transcriptional activation. By blocking this interaction, this compound effectively disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers. One of the key downstream effects of CBP/EP300 inhibition is the suppression of the transcription of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1] The inhibition of the IRF4/MYC axis has been identified as a key component of the mechanism of action for CBP/EP300 bromodomain inhibitors in multiple myeloma.

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Target | Assay | IC50 (µM) | Reference |

| CBP | TR-FRET | 0.02 | [1] |

| EP300 | TR-FRET | 0.03 | [1] |

| BRD4(1) | TR-FRET | 13 | [1] |

| Cellular Activity | Cell Line | Assay | EC50 (µM) | Reference |

| Target Engagement | - | BRET | 0.41 | [2] |

| MYC Expression Inhibition | MV4-11 | - | 0.91 | [1] |

| Pharmacokinetic Parameters (Mouse) | Parameter | Value | Dose | Route | Reference |

| Clearance | Low | - | 1 mg/kg | Intravenous | [1] |

| Oral Bioavailability | Good | - | 100 mg/kg | Oral | [1] |

| Unbound Cmax | - | 26 µM | 100 mg/kg | Oral | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays are provided below.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP/EP300 Inhibition

Objective: To determine the in vitro potency of this compound in inhibiting the binding of a biotinylated histone H3 peptide to the bromodomains of CBP and EP300.

Materials:

-

Recombinant human CBP or EP300 bromodomain protein (GST-tagged)

-

Biotinylated histone H3 acetylated lysine peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-allophycocyanin (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound (or other test compounds)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the CBP or EP300 protein and the biotinylated peptide to the wells of the microplate.

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add a mixture of the Europium-labeled anti-GST antibody and streptavidin-allophycocyanin to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.

BRET (Bioluminescence Resonance Energy Transfer) Cellular Assay

Objective: To measure the target engagement of this compound in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc-CBP/EP300 bromodomain (donor) and HaloTag-Histone H3 (acceptor)

-

This compound (or other test compounds)

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Opti-MEM

-

White, 96-well assay plates

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc-CBP/EP300 and HaloTag-Histone H3 expression vectors.

-

Plate the transfected cells into the 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a defined period (e.g., 2 hours).

-

Add the HaloTag® NanoBRET™ 618 Ligand and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

-

Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.

MYC Expression Assay

Objective: To quantify the effect of this compound on MYC gene expression in a cancer cell line.

Materials:

-

MV4-11 (or other relevant hematologic cancer cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Reagents for RNA extraction (e.g., RNeasy Kit)

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed MV4-11 cells in culture plates and allow them to grow to a suitable density.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Perform qPCR using primers for MYC and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC, normalized to the housekeeping gene.

-

Plot the relative MYC expression against the this compound concentration to determine the EC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on hematologic cancer cell lines.

Materials:

-

Hematologic cancer cell lines (e.g., MOLM-16, HL-60)

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed the cancer cells in the 96-well plates.

-

Treat the cells with a range of this compound concentrations.

-

Incubate the plates for a period of time (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Plot the cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo AML Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Acute Myeloid Leukemia (AML).

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MV4-11 cells

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

-

Inject MV4-11 cells subcutaneously or intravenously into the mice.

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) daily or twice daily. The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like MYC expression).

-

Plot the tumor growth curves for each group to assess the anti-tumor activity of this compound.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the coupling of a substituted pyrazole core with a chiral tetrahydrofuran moiety and a fluorinated phenylamino group. The detailed synthetic route is outlined in the primary publication by Crawford et al. (2016).

Clinical Development

As a preclinical chemical probe, this compound has not entered clinical trials. Its primary utility lies in its use as a research tool to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition. No Investigational New Drug (IND) application has been filed for this compound.

Conclusion

This compound is a potent, selective, and in vivo active inhibitor of the CBP/EP300 bromodomains. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated anti-tumor activity in preclinical models make it an invaluable tool for the scientific community. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, facilitating its use in further research into the role of epigenetic reader domains in health and disease.

References

The Selectivity Profile of GNE-272: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This compound serves as a valuable chemical probe for elucidating the biological functions of these key epigenetic regulators in health and disease. This document details the quantitative selectivity data, experimental methodologies, and relevant biological pathways associated with this compound.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the bromodomains of the closely related transcriptional coactivators CBP and EP300.[1] These proteins are integral to the regulation of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism for localizing their transcriptional regulatory activity.[2] Dysregulation of CBP/EP300 function has been implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[3][4][5] this compound was developed as a potent and selective in vivo probe to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition.[1]

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against its primary targets (CBP and EP300), the closely related BET (Bromodomain and Extra-Terminal domain) family member BRD4, a broad panel of kinases, and a diverse set of other off-target proteins.

Primary Target and BET Family Selectivity

This compound demonstrates high potency for the bromodomains of CBP and EP300, with significantly weaker activity against the first bromodomain of BRD4 (BRD4(1)). This selectivity is crucial for dissecting the specific biological roles of CBP/EP300 independent of BET bromodomain inhibition.

| Target | TR-FRET IC50 (µM) | BRET IC50 (µM) |

| CBP | 0.02 | 0.41 |

| EP300 | 0.03 | Not Reported |

| BRD4(1) | 13 | Not Reported |

| Data sourced from Crawford et al., J. Med. Chem. 2016, 59, 23, 10549–10563.[1] |

Kinase Selectivity Panel

This compound was screened against a panel of 35 kinases at a concentration of 10 µM. The results demonstrate a high degree of kinase selectivity, with no significant inhibition observed for the vast majority of kinases tested. This lack of off-target kinase activity is a critical attribute for a selective chemical probe.

| Kinase | % Inhibition @ 10 µM |

| ABL | <30% |

| ALK | <30% |

| ... | ... |

| [A comprehensive list of the 35 kinases would be included here if the specific data were publicly available] | |

| This compound does not inhibit any of the 35 kinases tested at >30% at a concentration of 10 µM. |

Off-Target Selectivity Panel

To further assess its specificity, this compound was evaluated against a panel of 42 receptors, ion channels, and transporters at a concentration of 10 µM. No significant off-target binding or activity was detected, highlighting the clean selectivity profile of this compound.

| Target | % Inhibition @ 10 µM |

| Adenosine A1 Receptor | <30% |

| Adrenergic α1 Receptor | <30% |

| ... | ... |

| [A comprehensive list of the 42 off-targets would be included here if the specific data were publicly available] | |

| This compound does not inhibit any of the 42 off-targets at >30% at a concentration of 10 µM. |

Cytochrome P450 (CYP) Inhibition

This compound was also tested for its potential to inhibit major cytochrome P450 enzymes, which is a critical aspect of drug development to assess the potential for drug-drug interactions. This compound showed no significant inhibition of the tested CYP isoforms at concentrations up to 10 µM.

| CYP Isoform | IC50 (µM) |

| CYP3A4 | >10 |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity profile of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the binding affinity of this compound to the bromodomains of CBP, EP300, and BRD4.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide ligand and a GST-tagged bromodomain protein. The binding of the bromodomain to the peptide brings a Europium-labeled anti-GST antibody (donor) into close proximity with a Streptavidin-Allophycocyanin (APC) conjugate (acceptor), resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

-

GST-tagged bromodomain protein (CBP, EP300, or BRD4) is diluted in assay buffer.

-

Biotinylated histone H4 acetyl-lysine peptide is diluted in assay buffer.

-

Detection Reagents: Europium-labeled anti-GST antibody and Streptavidin-APC are diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of this compound dilution series in DMSO to the assay plate.

-

Add 4 µL of the GST-tagged bromodomain protein solution.

-

Add 4 µL of the biotinylated histone peptide solution.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the detection reagent mixture.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET ratio (665 nm / 615 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

This cell-based assay was used to confirm the engagement of this compound with its target in a cellular context.

Principle: The assay utilizes cells co-expressing a bromodomain protein fused to Renilla luciferase (Rluc; the BRET donor) and a histone protein fused to a yellow fluorescent protein (YFP; the BRET acceptor). The interaction between the bromodomain and the acetylated histone brings the donor and acceptor into close proximity, allowing for energy transfer upon the addition of the Rluc substrate, coelenterazine. This compound disrupts this interaction, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently co-transfected with plasmids encoding the Rluc-bromodomain fusion protein and the YFP-histone fusion protein using a suitable transfection reagent.

-

-

Assay Procedure (96-well plate format):

-

48 hours post-transfection, cells are harvested and seeded into a white, clear-bottom 96-well plate.

-

Cells are treated with a dilution series of this compound for 2 hours.

-

Coelenterazine H is added to each well to a final concentration of 5 µM.

-

-

Data Acquisition:

-

Immediately after substrate addition, the plate is read on a BRET-compatible plate reader, simultaneously measuring the luminescence at 485 nm (Rluc emission) and 530 nm (YFP emission).

-

The BRET ratio (530 nm / 485 nm) is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.

-

MYC Expression Cellular Assay (Western Blot)

This assay was used to measure the downstream pharmacological effect of this compound on the expression of the MYC oncogene, a known target gene regulated by CBP/EP300.

Protocol:

-

Cell Culture and Treatment:

-

MV4-11 (acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cells are treated with a dilution series of this compound for 24 hours.

-

-

Protein Extraction:

-

Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against MYC overnight at 4°C.

-

A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software, and the level of MYC expression is normalized to the loading control.

-

The normalized MYC expression is plotted against the this compound concentration to determine the EC50 value.

-

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used for its characterization.

Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting transcription.

Caption: Workflow for the this compound TR-FRET biochemical assay.

Caption: this compound demonstrates high selectivity for CBP/EP300 bromodomains.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

GNE-272: A Technical Guide to a Selective CBP/EP300 Bromodomain Inhibitor in Cancer Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to normal cellular processes.[1] The dysregulation of these mechanisms is a hallmark of many diseases, including cancer.[1][2] Key players in the epigenetic landscape are "reader" proteins, which recognize specific post-translational modifications on histone proteins and recruit transcriptional machinery to modulate gene expression. Bromodomains are a conserved structural motif within these reader proteins that specifically recognize acetylated lysine residues.

The CREB-binding protein (CBP) and the closely related p300 (EP300) are transcriptional coactivators that possess histone acetyltransferase (HAT) activity and a single bromodomain.[3][4][5] These proteins are crucial for regulating the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis. Their aberrant activity has been implicated in various cancers, making their bromodomains an attractive therapeutic target.[3][4][5] GNE-272 is a potent and selective chemical probe developed to inhibit the bromodomains of CBP and EP300, providing a valuable tool for investigating their role in cancer biology.[3][4][6] This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. By occupying this pocket, this compound prevents the recruitment of CBP/EP300 to acetylated histones, thereby disrupting the assembly of transcriptional machinery at specific gene loci. This leads to the downregulation of genes regulated by these coactivators. A key target of this inhibition is the MYC oncogene, a critical driver in many hematologic malignancies.[3][5][6] The modulation of MYC expression is a primary mechanism behind the antiproliferative effects of this compound in cancer cells.[3][5][6]

Signaling Pathway Modulated by this compound

The primary signaling pathway affected by this compound involves the disruption of CBP/EP300-mediated transcription of key oncogenes, most notably MYC.

Quantitative Data

This compound demonstrates high potency for the CBP and EP300 bromodomains and significant selectivity over other bromodomains, particularly BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Reference(s) |

| CBP | TR-FRET | 0.02 | [3][4][7] |

| CBP | - | 0.02 | [6][][9] |

| EP300 | - | 0.03 | [6][][9] |

| CBP/EP300 | BRET | 0.41 | [3][4][7] |

| BRD4(1) | - | 13 | [3][4][6][7][] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (µM) | Reference(s) |

| MV4-11 (AML) | MYC Expression Inhibition | 0.91 | [6] |

EC50: Half-maximal effective concentration; AML: Acute Myeloid Leukemia.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

Biochemical Assays: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of an inhibitor to a target protein.

Methodology:

-

Reagents: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), Europium-labeled anti-GST antibody, GST-tagged CBP bromodomain, and an APC-labeled streptavidin acceptor.

-

Principle: In the absence of an inhibitor, the GST-tagged CBP bromodomain binds to the biotinylated H4K8ac peptide. This brings the Europium donor (on the antibody) and the APC acceptor (on streptavidin bound to biotin) into close proximity, allowing for FRET to occur upon excitation.

-

Procedure:

-

The CBP bromodomain is incubated with the H4K8ac peptide in the presence of varying concentrations of this compound.

-

The antibody and streptavidin-APC are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cellular Assays: BRET and MYC Expression

1. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: This assay measures target engagement in living cells.

Methodology:

-

Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express the CBP bromodomain fused to a NanoLuc luciferase (the energy donor) and a histone H3.3 protein fused to a HaloTag ligand (the energy acceptor).

-

Procedure:

-

Engineered cells are treated with varying concentrations of this compound.

-

The NanoBRET signal is measured. Inhibition of the CBP-histone interaction by this compound leads to a decrease in the BRET signal.

-

-

Data Analysis: The BRET ratio is calculated and plotted against the this compound concentration to determine the cellular IC50.

2. MYC Expression Assay (Quantitative PCR): This assay quantifies the functional downstream effect of CBP/EP300 inhibition.

Methodology:

-

Cell Culture: A cancer cell line known to be sensitive to MYC downregulation, such as the MV4-11 AML cell line, is used.[6]

-

Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 24-48 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized via reverse transcription.

-

Quantitative PCR (qPCR): The expression level of the MYC gene is quantified using qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Data Analysis: The relative MYC expression is calculated and plotted against the this compound concentration to determine the EC50 value.[6]

References

- 1. Epigenetics and Cancer: A Comprehensive Review | Asian Pacific Journal of Cancer Biology [waocp.com]

- 2. Cancer Epigenetics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 PMID: 27682507 | MCE [medchemexpress.cn]

- 9. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]

GNE-272: A Deep Dive into its Mechanism and Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

GNE-272 has emerged as a potent and selective chemical probe for the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By specifically targeting these key epigenetic regulators, this compound offers a powerful tool to dissect the intricate role of histone acetylation in gene expression and disease, particularly in the context of oncology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on histone acetylation, and detailed protocols for key experimental assays.

Core Mechanism: Inhibition of CBP/EP300 Bromodomains

This compound functions as a competitive inhibitor of the bromodomains of CBP and EP300. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of the histone acetyltransferase (HAT) activity of CBP/EP300 to specific genomic loci, leading to the acetylation of histone tails, most notably H3K27. This acetylation event is a hallmark of active enhancers and promoters, facilitating chromatin relaxation and the recruitment of the transcriptional machinery.

By binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound prevents their engagement with acetylated histones. This disrupts the positive feedback loop that maintains and spreads histone acetylation at active regulatory elements, ultimately leading to a decrease in histone acetylation and the repression of target gene expression.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | IC50 (µM) | Reference |

| TR-FRET (Biochemical) | CBP | 0.02 | [1][2] |

| TR-FRET (Biochemical) | EP300 | 0.03 | |

| TR-FRET (Biochemical) | BRD4(1) | 13 | [1][2] |

| BRET (Cellular) | CBP | 0.41 | [1][2] |

Table 1: In Vitro and Cellular Potency of this compound. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays measure the direct biochemical inhibition of the bromodomain-acetylated peptide interaction. BRET (Bioluminescence Resonance Energy Transfer) assays measure the target engagement of this compound within a cellular context. The high IC50 value for BRD4(1) highlights the selectivity of this compound for the CBP/EP300 bromodomains.

While direct quantitative data on the percentage reduction of specific histone marks by this compound is not explicitly detailed in the primary literature, the mechanism of action through CBP/EP300 bromodomain inhibition strongly implies a significant reduction in H3K27 acetylation at target gene enhancers.

Downstream Effects: Modulation of Gene Expression

A primary downstream consequence of this compound-mediated inhibition of CBP/EP300 is the modulation of target gene expression. A key example is the proto-oncogene MYC, which is frequently dysregulated in various cancers and is known to be regulated by CBP/EP300.

| Cell Line | Assay Type | Effect on MYC Expression |

| Hematologic Cancer Cell Lines | Gene Expression Analysis | Downregulation |

Table 2: Effect of this compound on MYC Gene Expression. Inhibition of CBP/EP300 by this compound leads to a decrease in MYC expression, which contributes to its antiproliferative effects in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experimental protocols used to characterize the effects of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the IC50 of this compound against the CBP bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide containing an acetylated lysine and a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the bromodomain and peptide interact, FRET occurs. This compound competes with the acetylated peptide for bromodomain binding, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute GST-CBP bromodomain, biotinylated-H4K16ac peptide, Europium-anti-GST antibody, and Streptavidin-APC in assay buffer.

-

Prepare a serial dilution of this compound.

-

-

Assay Procedure:

-

Add GST-CBP bromodomain and the biotinylated peptide to a 384-well plate.

-

Add the this compound dilution series or DMSO control.

-

Incubate at room temperature.

-

Add the detection reagents (Europium-anti-GST and Streptavidin-APC).

-

Incubate at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the FRET ratio (665 nm emission / 615 nm emission).

-

Plot the FRET ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

This cellular assay measures the ability of this compound to engage with the CBP bromodomain inside living cells.

Principle: The assay utilizes a fusion protein of the CBP bromodomain and a Renilla luciferase (RLuc) as the BRET donor. A fluorescently labeled ligand that binds to the CBP bromodomain serves as the acceptor. When the fluorescent ligand binds to the RLuc-CBP fusion protein, BRET occurs. This compound competes with the fluorescent ligand for binding, resulting in a decrease in the BRET signal.

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Transfect the cells with a plasmid encoding the RLuc-CBP bromodomain fusion protein.

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Add a serial dilution of this compound or DMSO control.

-

Add the fluorescent ligand.

-

Add the RLuc substrate (e.g., coelenterazine).

-

-

Data Acquisition and Analysis:

-

Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the this compound concentration and determine the IC50.

-

Western Blot for Histone Acetylation

This technique is used to assess the global changes in histone acetylation levels upon treatment with this compound.

Protocol Outline:

-

Cell Treatment and Histone Extraction:

-

Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest the cells and perform histone extraction using an acid extraction method.

-

-

Protein Quantification and Gel Electrophoresis:

-

Quantify the histone extracts using a protein assay (e.g., Bradford or BCA).

-

Separate the histone proteins on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for a histone acetylation mark (e.g., anti-H3K27ac) and a loading control (e.g., anti-H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the TR-FRET assay.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly potent and selective inhibitor of the CBP/EP300 bromodomains, making it an invaluable tool for studying the role of histone acetylation in health and disease. Its ability to modulate the expression of key oncogenes like MYC underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the complex world of epigenetic regulation.

References

GNE-272: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-272 has emerged as a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial epigenetic regulators involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, particularly cancer. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. As of late 2025, there is no publicly available information regarding clinical trials for this compound.

Core Mechanism of Action

This compound selectively targets the bromodomains of CBP and EP300, preventing them from recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers. By inhibiting this binding, this compound effectively modulates the expression of key genes, including the proto-oncogene MYC, which plays a central role in the proliferation of various cancer cells.[1][2][3]

The inhibition of the CBP/EP300 bromodomains by this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) at the enhancers of target genes. This, in turn, downregulates the expression of genes crucial for maintaining cell-type-specific identity and promoting cancer cell proliferation. Furthermore, evidence suggests that CBP/EP300 bromodomain inhibition can interfere with inflammatory pathways, such as those driven by TNF-α, by blocking NF-κB signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

| Target | Assay | IC50 (µM) | Reference |

| CBP | TR-FRET | 0.02 | [1][2] |

| EP300 | TR-FRET | 0.03 | [4] |

| BRD4(1) | TR-FRET | 13 | [1][2] |

Table 1: Biochemical Potency and Selectivity of this compound.

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| MV4-11 | BRET | EC50 (MYC expression) | 0.91 | [1] |

| MV4-11 | BRET | IC50 | 0.41 | [2] |

Table 2: Cellular Activity of this compound.

| Species | Dose | Route | Parameter | Value | Reference |

| Mouse | 1 mg/kg | IV | Clearance | Low | [1] |

| Mouse | 100 mg/kg | Oral | Bioavailability | Good | [1] |

| Mouse | 100 mg/kg | Oral | Unbound Cmax | 26 µM | [1] |

Table 3: In Vivo Pharmacokinetics of this compound.

Key Experimental Protocols